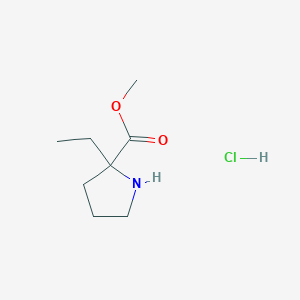

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride

Vue d'ensemble

Description

Molecular Structure Analysis

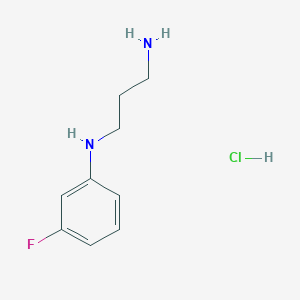

The empirical formula of “Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride” is C8H16ClNO2 . Its molecular weight is 193.67 . The SMILES string representation of its structure is O=C(OC)C1(CC)NCCC1.Cl .Physical And Chemical Properties Analysis

“Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride” has an empirical formula of C8H16ClNO2 and a molecular weight of 193.67 . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Applications De Recherche Scientifique

Drug Discovery and Development

The pyrrolidine ring, a core structure in Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride , is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating novel biologically active compounds. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage .

Synthesis of Biologically Active Compounds

This compound is instrumental in synthesizing a variety of biologically active compounds. Its pyrrolidine ring is a common feature in many drugs and is used to treat human diseases. The non-planarity of the ring, known as “pseudorotation,” is particularly significant in the design of new drug candidates with diverse biological profiles .

Green Chemistry

Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride: can be synthesized using microwave-assisted organic synthesis (MAOS). This method enhances synthetic efficiency and aligns with the principles of green chemistry, reducing the environmental impact of chemical synthesis .

Antimicrobial Activity

Derivatives of pyrrolidine, which include the core structure of this compound, have shown promising results in antimicrobial activity. They are being studied for their potential use in developing new antibiotics and treatments for various bacterial infections .

Anticancer Activity

Research has indicated that pyrrolidine derivatives exhibit anticancer activity. The structural features of Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride may contribute to the development of new anticancer agents, particularly in targeting specific cancer cell lines .

Anti-inflammatory and Antidepressant Activities

The compound’s derivatives are also being explored for their anti-inflammatory and antidepressant properties. These activities are crucial in the development of treatments for chronic inflammatory diseases and mood disorders .

Safety and Hazards

“Methyl 2-ethyl-2-pyrrolidinecarboxylate hydrochloride” is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 . It’s important to handle this compound with care and follow safety guidelines.

Propriétés

IUPAC Name |

methyl 2-ethylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-8(7(10)11-2)5-4-6-9-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REODVNLVQIGMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1379210.png)

![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)

![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)

![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)

![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)